molecular formula C30H21N3O9 B8196587 3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid

3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid

Cat. No.: B8196587
M. Wt: 567.5 g/mol
InChI Key: PZMHMKJMDXXXKU-UHFFFAOYSA-N
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Description

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its unique structure, which includes three benzene rings connected by triamide linkages to a central benzene-1,3,5-tricarboxylic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 5-aminoisophthalic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired triamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions may produce oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid involves its ability to form multiple hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is unique due to its triamide linkages, which provide additional sites for hydrogen bonding and enhance its ability to form complex supramolecular structures. This makes it particularly valuable in the design of advanced materials and biomimetic systems .

Properties

IUPAC Name

3-[[3,5-bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMHMKJMDXXXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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